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Introduction

In the landscape of pharmaceutical research and drug development, the precise structural
elucidation of novel chemical entities is paramount. This technical guide provides an in-depth
analysis of the spectroscopic data for Methyl 3-[(4-formylphenoxy)methyllbenzoate (CAS
225942-73-4). It is important to note that the nomenclature for this compound can be
ambiguous. This guide focuses on the structure containing a methylene (-CH2-) bridge, as it is
a chemically characterized substance.

This document is intended for researchers, scientists, and professionals in drug development,
offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in
fundamental principles of spectroscopy and supported by comparative analysis with structurally
related molecules.
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Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure.

Molecular Formula: C1e6H1404[1][2]
Molecular Weight: 270.28 g/mol [1][2]

The structure comprises a methyl benzoate moiety linked via a methylene ether bridge to a 4-
formylphenoxy group. This unique arrangement of functional groups gives rise to a distinct
spectroscopic fingerprint.

Caption: Molecular Structure of Methyl 3-[(4-formylphenoxy)methyl]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the absence of a publicly available experimental spectrum for the title
compound, the following data is predicted based on established chemical shift principles and
data from analogous structures.

'H NMR (Proton NMR) Spectroscopy

Experimental Protocol: A standard *H NMR spectrum would be acquired on a 400 MHz or 500
MHz spectrometer using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane
(TMS) as an internal standard.[3]

Predicted *H NMR Data:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehydic proton (-
~10.0 S 1H vaep (
CHO)
~8.0-7.2 m 8H Aromatic protons
Methylene protons (-
~5.2 s 2H Y P (
O-CHz2-Ar)
Methyl ester protons (-
~3.9 S 3H Y P (

COOCH:)

Interpretation:

» Aldehydic Proton (~10.0 ppm): The proton of the formyl group is highly deshielded due to the
electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far
downfield.

e Aromatic Protons (~8.0 - 7.2 ppm): The eight aromatic protons on the two benzene rings will
resonate in this region. The protons on the benzoate ring will exhibit splitting patterns
characteristic of a 1,3-disubstituted ring, while the protons on the phenoxy ring will show
patterns typical of a 1,4-disubstitution.

¢ Methylene Protons (~5.2 ppm): The two protons of the methylene bridge are in an electron-
rich environment, flanked by an oxygen atom and an aromatic ring, leading to a downfield
shift. They are expected to appear as a singlet.

o Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will give a
characteristic singlet in the upfield region of the aromatic spectrum.

3C NMR (Carbon-13) Spectroscopy

Experimental Protocol: A 13C NMR spectrum would be recorded at 100 or 125 MHz in CDCls
with TMS as the internal standard.[3]

Predicted 3C NMR Data:
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Chemical Shift (6, ppm)

Assignment

~191 Aldehydic Carbonyl (C=0)

~166 Ester Carbonyl (C=0)

~163 Aromatic C-O (phenoxy)

~157 Aromatic C-O (benzoate)

~138 - 115 Aromatic Carbons

~70 Methylene Carbon (-O-CHz-Ar)

~52 Methyl Ester Carbon (-COOCHSs)
Interpretation:

e Carbonyl Carbons: Two distinct carbonyl signals are expected. The aldehydic carbony! will

be the most downfield signal due to its direct attachment to a proton. The ester carbonyl will

appear slightly upfield.

e Aromatic Carbons: A complex set of signals will be observed for the 12 aromatic carbons.

The carbons directly attached to oxygen atoms will be the most downfield among the

aromatic signals.

 Aliphatic Carbons: The methylene carbon of the ether linkage will resonate around 70 ppm,

and the methyl ester carbon will appear at approximately 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would typically be obtained using a Fourier-transform

infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.[2]

Predicted IR Data:

© 2026 BenchChem. All rights reserved.

4/8 Tech Support


https://www.scbt.com/p/methyl-3--4-formylphenoxy-methylbenzoate-225942-73-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

2850, 2750 Weak Aldehyde C-H Stretch (Fermi
doublet)

~1720 Strong, Sharp Ester C=0 Stretch

~1690 Strong, Sharp Aldehyde C=0 Stretch

~1600, 1500 Medium Aromatic C=C Bending

~1250 Strong Aryl-O-C Stretch (Asymmetric)

~1100 Strong C-O Stretch (Symmetric)

Interpretation: The key diagnostic peaks in the IR spectrum will be the two strong carbonyl
absorptions for the ester and aldehyde groups. The presence of the characteristic C-H
stretching frequencies for aromatic, aliphatic, and aldehydic protons, as well as the strong C-O
stretching bands of the ether and ester functionalities, would confirm the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Experimental Protocol: An electron ionization (El) mass spectrum would be acquired on a mass
spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Predicted Mass Spectrometry Data:
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miz Interpretation

270 Molecular lon (M%)
241 [M - CHOJ*

211 [M - COOCHs]*

149 [CeHa(CHO)O-CHz]*
121 [CeHaCHO]*

135 [CeHaCOOCHs]*

Interpretation: The molecular ion peak at m/z 270 would confirm the molecular weight of the
compound. The fragmentation pattern would likely involve the loss of the formyl radical (-CHO),
the methoxycarbonyl radical (-COOCHSs), and cleavage at the ether linkage, leading to
characteristic fragment ions that correspond to the different parts of the molecule.

[M-CHOJ*
m/z 241
-CHO
[M-COOCH:s]*
M}~ [ -CoO0cHs miz 211
m/z 270 o-cleavage
ether cleavage [CeH4(CHO)O-CH2]* - CH2 > [CeHaCHO]*

m/z 149 m/z 121

[CsH4aCOOCHSs]*
m/z 135

Click to download full resolution via product page
Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 3-
[(4-formylphenoxy)methyllbenzoate. The presented NMR, IR, and MS data, derived from
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established principles and comparison with analogous structures, offer a robust framework for
the characterization of this molecule. Experimental verification of these predictions will be
crucial for the definitive structural confirmation required in rigorous drug development and
scientific research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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